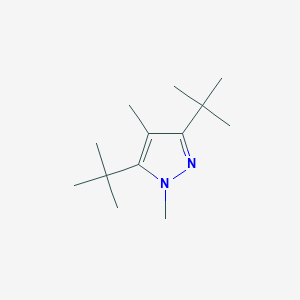
1,4-Dimethyl-3,5-di-t-butylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-3,5-di-t-butylpyrazole (DMDBP) is a pyrazole derivative that has been widely used in scientific research due to its unique chemical properties. DMDBP is a potent antioxidant and has been found to have a variety of biochemical and physiological effects.
Mechanism Of Action
1,4-Dimethyl-3,5-di-t-butylpyrazole exerts its antioxidant effects by scavenging free radicals and reducing oxidative stress. 1,4-Dimethyl-3,5-di-t-butylpyrazole has been found to be particularly effective at scavenging hydroxyl radicals, which are highly reactive and can cause significant damage to cells and tissues. Additionally, 1,4-Dimethyl-3,5-di-t-butylpyrazole has been found to inhibit the production of reactive oxygen species, which can lead to oxidative stress and cell damage.
Biochemical And Physiological Effects
1,4-Dimethyl-3,5-di-t-butylpyrazole has a variety of biochemical and physiological effects, including reducing inflammation, protecting against DNA damage, and improving cognitive function. 1,4-Dimethyl-3,5-di-t-butylpyrazole has been found to reduce the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammation. Additionally, 1,4-Dimethyl-3,5-di-t-butylpyrazole has been found to protect against DNA damage caused by oxidative stress, which can lead to mutations and the development of cancer. Finally, 1,4-Dimethyl-3,5-di-t-butylpyrazole has been found to improve cognitive function in animal models, suggesting that it may have potential applications in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
1,4-Dimethyl-3,5-di-t-butylpyrazole has several advantages for use in lab experiments, including its high potency as an antioxidant and its ability to scavenge hydroxyl radicals. Additionally, 1,4-Dimethyl-3,5-di-t-butylpyrazole is relatively stable and has a long half-life, making it suitable for use in long-term experiments. However, 1,4-Dimethyl-3,5-di-t-butylpyrazole also has some limitations, including its relatively high cost and the potential for toxicity at high concentrations.
Future Directions
There are several future directions for research on 1,4-Dimethyl-3,5-di-t-butylpyrazole, including exploring its potential applications in the prevention and treatment of cancer, neurodegenerative diseases, and other chronic conditions. Additionally, further research is needed to better understand the mechanism of action of 1,4-Dimethyl-3,5-di-t-butylpyrazole and to identify any potential side effects or toxicity at higher concentrations. Finally, there is a need for more research on the synthesis and purification of 1,4-Dimethyl-3,5-di-t-butylpyrazole, as well as the development of new methods for its delivery and administration.
Synthesis Methods
1,4-Dimethyl-3,5-di-t-butylpyrazole can be synthesized using a variety of methods, including the reaction of 3,5-di-t-butyl-4-hydroxybenzaldehyde with hydrazine hydrate in the presence of acetic acid. This reaction results in the formation of 1,4-Dimethyl-3,5-di-t-butylpyrazole, which can be purified using column chromatography.
Scientific Research Applications
1,4-Dimethyl-3,5-di-t-butylpyrazole has been used in a variety of scientific research applications, including as an antioxidant, a radical scavenger, and a UV stabilizer. 1,4-Dimethyl-3,5-di-t-butylpyrazole has been found to be effective in protecting cells from oxidative stress and reducing the production of reactive oxygen species. Additionally, 1,4-Dimethyl-3,5-di-t-butylpyrazole has been found to have potential applications in the prevention and treatment of a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
141665-20-5 |
|---|---|
Product Name |
1,4-Dimethyl-3,5-di-t-butylpyrazole |
Molecular Formula |
C13H24N2 |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
3,5-ditert-butyl-1,4-dimethylpyrazole |
InChI |
InChI=1S/C13H24N2/c1-9-10(12(2,3)4)14-15(8)11(9)13(5,6)7/h1-8H3 |
InChI Key |
PNGZHMZNRTWVPT-UHFFFAOYSA-N |
SMILES |
CC1=C(N(N=C1C(C)(C)C)C)C(C)(C)C |
Canonical SMILES |
CC1=C(N(N=C1C(C)(C)C)C)C(C)(C)C |
Other CAS RN |
141665-20-5 |
synonyms |
1,4-dimethyl-3,5-di-t-butylpyrazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



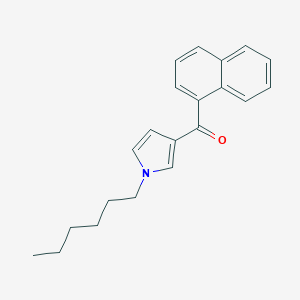
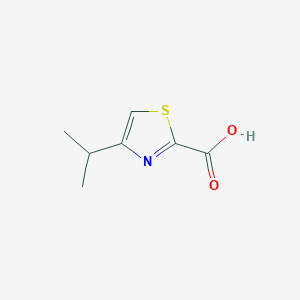

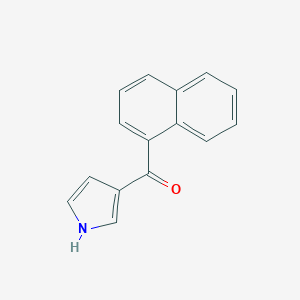

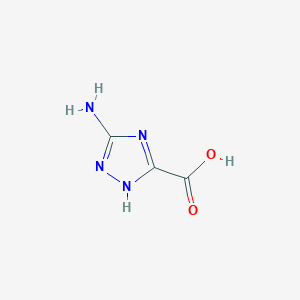
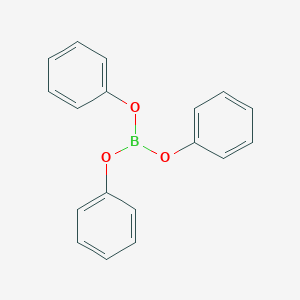

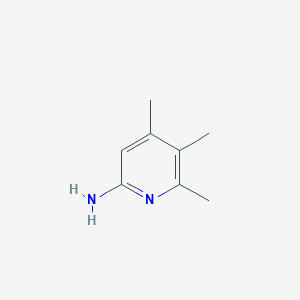
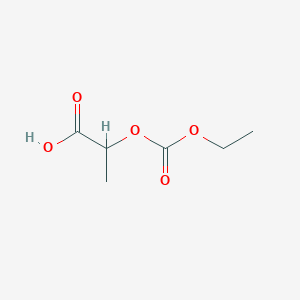
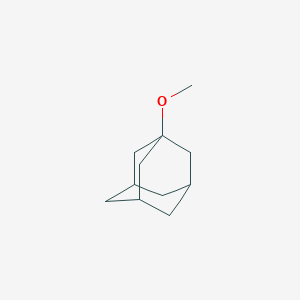
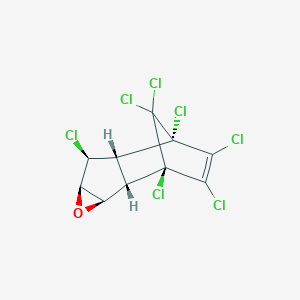
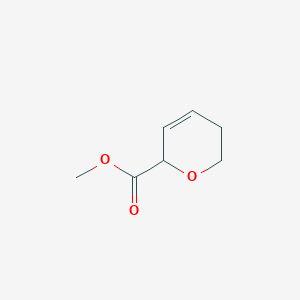
![4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid](/img/structure/B123552.png)